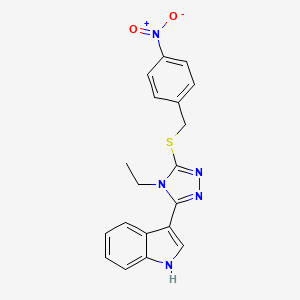![molecular formula C12H12N6O3 B2739926 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034546-84-2](/img/structure/B2739926.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, is a derivative of the triazolo[4,3-a]pyrazine class . This class of compounds has been found to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Therefore, the primary targets of this compound are likely bacterial cells.
Mode of Action
While the exact mode of action of this specific compound is not detailed in the available literature, it is known that many antibacterial agents work by inhibiting essential bacterial processes. For instance, they may disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication. The compound’s interaction with its targets leads to the inhibition of these essential processes, resulting in bacterial cell death .
Biochemical Pathways
The compound’s effect on biochemical pathways is largely dependent on its mode of action. Given its antibacterial activity, it likely affects pathways involved in cell wall synthesis, protein synthesis, or DNA replication in bacteria. The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved through its interaction with bacterial cells and its disruption of essential bacterial processes . In particular, some compounds in the triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activities .
Análisis Bioquímico
Biochemical Properties
Preliminary studies suggest that this compound exhibits antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Cellular Effects
In terms of cellular effects, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide has been found to exhibit antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It appears to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the expression of c-Met and VEGFR-2 . This compound can bind to c-Met and VEGFR-2 protein, which is similar to that of foretinib .
Propiedades
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)11(19)14-6-9-15-16-10-12(20-2)13-3-4-18(9)10/h3-5H,6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWDZAOIQPLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2739859.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2739860.png)
![8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2739861.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)
![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)
